
Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-2-(2-(diethylamino)ethyl)-6,7-dimethoxy-, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-2-(2-(diethylamino)ethyl)-6,7-dimethoxy-, hydrobromide is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a tetrahydroisoquinoline core with various substituents, including a chlorophenethyl group, a diethylaminoethyl group, and methoxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Pictet-Spengler Reaction: This involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the isoquinoline core.
Bischler-Napieralski Reaction: This involves the cyclization of β-phenylethylamine derivatives with acid chlorides or anhydrides, followed by dehydrogenation.
Industrial Production Methods
Industrial production of such compounds may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes:
Catalytic Hydrogenation: To reduce specific functional groups.
Chromatographic Purification: To isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
Isoquinoline derivatives can undergo various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Using hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
Isoquinoline derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of isoquinoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, they may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A structurally related compound with a nitrogen atom in the ring.
Tetrahydroisoquinoline: A reduced form of isoquinoline with similar biological activities.
Phenethylamines: Compounds with a phenethylamine core, often with psychoactive properties.
Uniqueness
Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-2-(2-(diethylamino)ethyl)-6,7-dimethoxy-, hydrobromide is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other isoquinoline derivatives.
Propiedades
Número CAS |
63937-74-6 |
|---|---|
Fórmula molecular |
C25H36BrClN2O2 |
Peso molecular |
511.9 g/mol |
Nombre IUPAC |
2-[1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethyl-diethylazanium;bromide |
InChI |
InChI=1S/C25H35ClN2O2.BrH/c1-5-27(6-2)15-16-28-14-13-20-17-24(29-3)25(30-4)18-22(20)23(28)12-9-19-7-10-21(26)11-8-19;/h7-8,10-11,17-18,23H,5-6,9,12-16H2,1-4H3;1H |
Clave InChI |
YDOWCNBJMHAORA-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)OC)OC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline](/img/structure/B13780769.png)
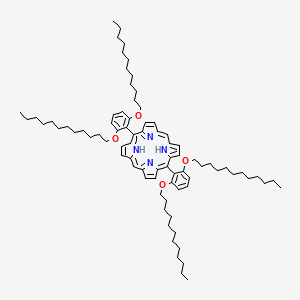

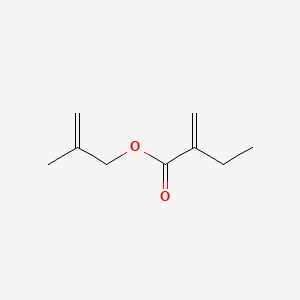
![Benzo[b]naphtho[1,2]thiophene, 4-methyl](/img/structure/B13780795.png)
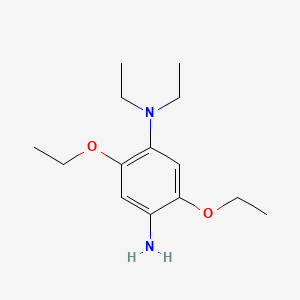
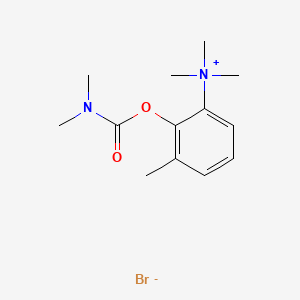
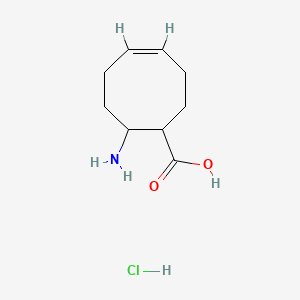
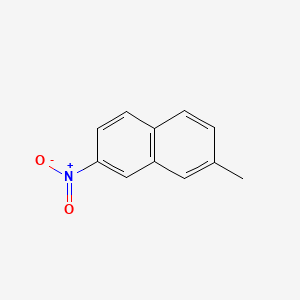
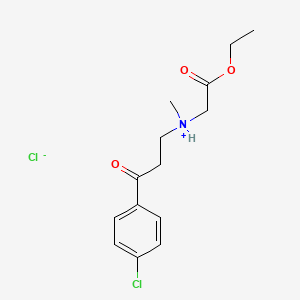
![1,3-Benzenedisulfonic acid, 4-[bis(2,3,6,7-tetrahydro-8-hydroxy-1h,5h-benzo[ij]quinolizin-9-yl)methyl]-](/img/structure/B13780821.png)
![3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate]](/img/structure/B13780823.png)
![N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride](/img/structure/B13780829.png)

